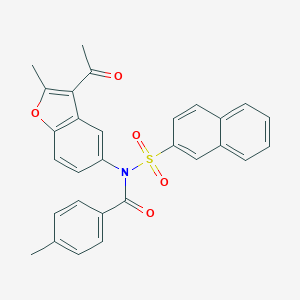
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methylbenzoyl)-2-naphthalenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methylbenzoyl)-2-naphthalenesulfonamide is a useful research compound. Its molecular formula is C29H23NO5S and its molecular weight is 497.6g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methylbenzoyl)-2-naphthalenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C26H23NO5S
- Molecular Weight : 461.53 g/mol
- CAS Number : Specific CAS numbers for this compound can vary based on slight modifications in structure.
Research indicates that derivatives of benzofuran, including the compound , exhibit a range of biological activities. The mechanisms through which these compounds exert their effects include:
- Induction of Apoptosis : Studies have shown that certain benzofuran derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have been observed to activate caspases, leading to programmed cell death in leukemia and solid tumor cell lines .
- Antioxidant Activity : Benzofuran derivatives have been noted for their ability to modulate oxidative stress within cells, which is crucial in cancer therapy as it can enhance the cytotoxic effects on tumor cells while protecting normal cells .
Antitumor Activity
The compound has shown promising results in various studies assessing its antitumor properties:
The data suggests that this compound may be particularly effective against hematological malignancies.
Anti-inflammatory Activity
In addition to its antitumor effects, the compound has also been evaluated for anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro .
Case Studies
- Leukemia Treatment : A study conducted on K562 leukemia cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, attributed to apoptosis induction through mitochondrial dysfunction .
- Ovarian Cancer : Another investigation into its effects on ovarian cancer cell lines showed an IC50 value indicating strong cytotoxicity, suggesting potential for development as a therapeutic agent for resistant ovarian tumors .
Properties
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-N-naphthalen-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23NO5S/c1-18-8-10-22(11-9-18)29(32)30(24-13-15-27-26(17-24)28(19(2)31)20(3)35-27)36(33,34)25-14-12-21-6-4-5-7-23(21)16-25/h4-17H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAQJAQZXQUJGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














